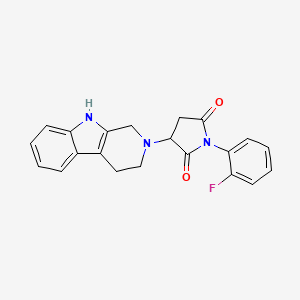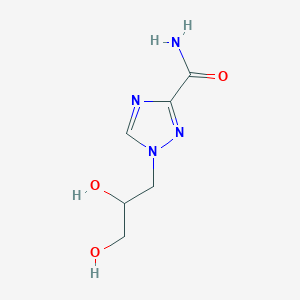methanone](/img/structure/B14962558.png)
[2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone: is a complex organic compound that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring. This is followed by further functionalization to introduce the pyrimidine and phenyl groups. Common catalysts used in these reactions include metal catalysts and ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its diverse biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for applications in material science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 2-(1,3-Benzoxazol-2-ylamino)-4-phenyl-5-pyrimidinylmethanone
- 2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenyl-1,6-dihydro-5-pyrimidinylmethanone)
Uniqueness: Compared to similar compounds, 2-(1,3-Benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C25H20N4O2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
[2-(1,3-benzoxazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N4O2/c1-16-21(23(30)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)28-24(26-16)29-25-27-19-14-8-9-15-20(19)31-25/h2-15,22H,1H3,(H2,26,27,28,29) |
Clave InChI |
AEGWNFCSWFHYIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B14962479.png)


![4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B14962495.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962504.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B14962512.png)

![9-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962533.png)
![3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962535.png)
![ethyl 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14962540.png)
![9-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962543.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide](/img/structure/B14962546.png)
![2-bromo-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962547.png)
